1-[(3,4-dimethylphenyl)methyl]-5-oxopyrrolidine-3-carboxylic acid
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Overview
Description
1-[(3,4-Dimethylphenyl)methyl]-5-oxopyrrolidine-3-carboxylic acid is a synthetic organic compound characterized by its unique structure, which includes a pyrrolidine ring substituted with a 3,4-dimethylphenyl group and a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3,4-dimethylphenyl)methyl]-5-oxopyrrolidine-3-carboxylic acid typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving a suitable precursor, such as a γ-lactam or an amino acid derivative.
Introduction of the 3,4-Dimethylphenyl Group: This step often involves a Friedel-Crafts alkylation reaction, where the pyrrolidine ring is alkylated with a 3,4-dimethylbenzyl halide in the presence of a Lewis acid catalyst.
Oxidation and Carboxylation: The final steps involve oxidation to introduce the ketone functionality at the 5-position of the pyrrolidine ring, followed by carboxylation to form the carboxylic acid group.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring can enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: 1-[(3,4-Dimethylphenyl)methyl]-5-oxopyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitration with nitric acid and sulfuric acid, halogenation with bromine or chlorine in the presence of a Lewis acid.
Major Products:
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Chemistry: This compound can serve as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, derivatives of this compound may be investigated for their potential as enzyme inhibitors or receptor modulators.
Industry: In the industrial sector, this compound may be used in the synthesis of specialty chemicals or as an intermediate in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism by which 1-[(3,4-dimethylphenyl)methyl]-5-oxopyrrolidine-3-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or alteration of receptor signaling.
Comparison with Similar Compounds
1-[(3,4-Dimethylphenyl)methyl]-5-oxopyrrolidine-2-carboxylic acid: Similar structure but with the carboxylic acid group at the 2-position.
1-[(3,4-Dimethylphenyl)methyl]-5-oxopyrrolidine-4-carboxylic acid: Similar structure but with the carboxylic acid group at the 4-position.
Uniqueness: 1-[(3,4-Dimethylphenyl)methyl]-5-oxopyrrolidine-3-carboxylic acid is unique due to the specific positioning of its functional groups, which can influence its reactivity and interaction with biological targets. This positional specificity can result in distinct pharmacological or chemical properties compared to its isomers.
Properties
IUPAC Name |
1-[(3,4-dimethylphenyl)methyl]-5-oxopyrrolidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c1-9-3-4-11(5-10(9)2)7-15-8-12(14(17)18)6-13(15)16/h3-5,12H,6-8H2,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVZDYDDJRRIYQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CN2CC(CC2=O)C(=O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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